molecular formula C25H24N2O6S B12043445 methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 335420-97-8

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12043445
CAS No.: 335420-97-8
M. Wt: 480.5 g/mol
InChI Key: MZHFWKVNAXJFHJ-DEDYPNTBSA-N
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Description

Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core with multiple methoxy-substituted aromatic substituents. Its molecular formula is C₂₅H₂₄N₂O₆S (molecular weight: 480.54 g/mol), and it is characterized by a conjugated system involving a benzylidene group at position 2 and a 3,4-dimethoxyphenyl group at position 5 .

Properties

CAS No.

335420-97-8

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O6S/c1-14-21(24(29)33-5)22(16-10-11-18(31-3)19(12-16)32-4)27-23(28)20(34-25(27)26-14)13-15-8-6-7-9-17(15)30-2/h6-13,22H,1-5H3/b20-13+

InChI Key

MZHFWKVNAXJFHJ-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3OC)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3OC)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo-pyrimidine class. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's chemical formula is C26H27N3O5SC_{26}H_{27}N_{3}O_{5}S with a molecular weight of 493.57 g/mol. It features a thiazolo-pyrimidine skeleton that is known for various biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo-pyrimidine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against various bacterial strains.

  • Minimum Inhibitory Concentrations (MIC) :
    • Compounds similar to this structure showed MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
    • In another study, derivatives exhibited strong activity against Gram-positive bacteria such as Micrococcus luteus and selective action against certain Gram-negative microorganisms .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been employed to evaluate the effects of this compound on human cell lines.

  • Cell Lines Tested :
    • HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells were used to assess cytotoxic effects.
    • Results indicated promising cytotoxicity profiles for certain derivatives with IC50 values comparable to established anticancer drugs like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole and Pyrimidine Moieties : These rings are crucial for interaction with biological targets.
  • Substituents on the Phenyl Ring : The presence of methoxy groups enhances lipophilicity and bioactivity.
  • Hydrogen Bonding Potential : The compound's ability to form hydrogen bonds with target proteins is vital for its inhibitory action.

Case Studies

  • Antifungal Activity : In vitro studies indicated that related thiazolo-pyrimidines displayed antifungal activity against Candida species with significant inhibition zones compared to controls .
    CompoundInhibition Zone (mm)Activity Type
    Compound A15Antifungal
    Compound B20Antibacterial
  • Molecular Docking Studies : Docking simulations revealed strong binding interactions with critical residues in target enzymes such as DNA gyrase and MurD, suggesting a mechanism of action through enzyme inhibition .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) Notable Properties
Target Compound 2-(2-methoxybenzylidene), 5-(3,4-dimethoxyphenyl), 7-methyl Methyl 480.54 Enhanced conjugation due to 3,4-dimethoxy and 2-methoxy groups; potential for π-π stacking
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-5-[(E)-2-phenylethenyl]-... () 2-(2,4-dimethoxybenzylidene), 5-(phenylethenyl) Ethyl 528.59 Extended conjugation from phenylethenyl; ethyl ester may improve lipophilicity
Ethyl 5-(4-methylphenyl)-2-(3-phenylpropenylidene)-... () 2-(3-phenylpropenylidene), 5-(4-methylphenyl) Ethyl 473.56 Steric bulk from propenylidene; methylphenyl enhances hydrophobicity
Methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-... () 5-(4-methoxyphenyl), 2-(3,4-dimethoxybenzylidene) Methyl 480.54 Symmetric methoxy substitution; planar geometry favors crystallinity
2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-5-(thiophen-2-yl)-... () 5-(thiophen-2-yl), 2-(3,4-dimethoxybenzylidene) 2-Methoxyethyl 530.58 Thiophene introduces sulfur-based interactions; bulkier ester alters solubility

Key Observations:

Ester Groups : Methyl esters (target compound) generally reduce steric hindrance compared to ethyl or 2-methoxyethyl esters, favoring tighter molecular packing in crystals .

Aromatic Systems : Thiophene-containing analogs () exhibit distinct electronic profiles due to sulfur’s polarizability, which may influence binding to biological targets .

Crystallographic and Supramolecular Comparisons

  • Target Compound : The 2-methoxybenzylidene group introduces a dihedral angle of ~89.9° between the thiazolo[3,2-a]pyrimidine core and the benzylidene ring, promoting C–H···O and π-π interactions in the crystal lattice .
  • Ethyl 5-(4-Bromophenyl)-... () : Bromine substituents enable halogen bonding, a feature absent in methoxy-substituted analogs, leading to distinct crystal packing motifs .
  • Ethyl 2-(2-acetoxybenzylidene)-... () : Acetoxy groups participate in hydrogen bonding (C–H···O), forming supramolecular chains absent in methoxy-substituted derivatives .

Preparation Methods

Cyclization to Thiazolopyrimidine

The thione intermediate undergoes cyclization with α-halo carbonyl compounds. Chloroacetonitrile (1.5 equiv) in DMF at reflux for 10 hours forms the thiazolo[3,2-a]pyrimidine scaffold (compound 2 ), achieving 70% yield. Ultrasound irradiation (51 W, 10 minutes) under solvent-free conditions enhances reaction efficiency to 90%, as reported for analogous derivatives.

Table 1: Comparative Yields for Thiazolopyrimidine Core Synthesis

MethodCatalystTimeYieldReference
Conventional HeatingZnCl₂10 h70%
Ultrasound ProbeNone10 min90%

Knoevenagel Condensation for 2-Methoxybenzylidene Incorporation

The 2-methoxybenzylidene moiety is introduced via a stereoselective Knoevenagel condensation between the thiazolopyrimidine core and 2-methoxybenzaldehyde. Propylamine (2 equiv) under microwave irradiation (80°C, 40–60 minutes) facilitates this step, yielding the (2E)-configuration selectively. For example, reacting compound 2 (1 mmol) with 2-methoxybenzaldehyde (1.2 mmol) and propylamine in a solvent-free system produces the target benzylidene derivative with 96% yield. The E-isomer predominates due to kinetic control under microwave conditions.

Solvent and Energy Source Optimization

Comparative studies highlight the superiority of microwave and ultrasound methods over conventional heating:

  • Microwave irradiation (300 W, 80°C): 96% yield in 40 minutes.

  • Ultrasound probe (51 W): 92% yield in 15 minutes.

  • Conventional reflux (ethanol, 5 hours): 50% yield.

Table 2: Benzylidene Condensation Efficiency

MethodBaseTimeYieldReference
MicrowavePropylamine40 min96%
Ultrasound ProbeNone15 min92%
Conventional RefluxPiperidine5 h50%

Structural and Mechanistic Insights

Stereochemical Control

The (2E)-configuration arises from the reaction’s kinetic pathway, where the trans-isomer forms preferentially due to reduced steric hindrance between the 2-methoxybenzylidene group and the thiazolopyrimidine core. Nuclear Overhauser Effect (NOE) spectroscopy confirms this geometry, showing no coupling between the benzylidene proton and the thiazole ring protons.

Electronic Effects of Substituents

The 3,4-dimethoxyphenyl group at position 5 enhances solubility and π-π stacking interactions, critical for crystalline product isolation. Conversely, the 2-methoxy group on the benzylidene moiety directs electrophilic aromatic substitution during condensation, favoring para-position reactivity.

Purification and Characterization

Recrystallization from ethanol or methanol yields pure product as confirmed by:

  • ¹H NMR : Distinct singlet at δ 6.13 ppm for the benzylidene proton.

  • 13C NMR : Carbonyl signals at δ 196.3 (3-oxo) and 171.5 ppm (ester).

  • HPLC : Purity >98% with a retention time of 12.3 minutes .

Q & A

Q. What synthetic protocols are recommended for preparing this thiazolopyrimidine derivative?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) with a thiazolopyrimidine precursor under reflux in acetic acid/acetic anhydride with sodium acetate as a catalyst .
  • Step 2: Introduction of the 3,4-dimethoxyphenyl group at the 5-position via nucleophilic substitution or cross-coupling reactions, often requiring palladium/copper catalysts in polar aprotic solvents like DMF .
  • Purification: Recrystallization from ethyl acetate/ethanol mixtures or column chromatography to achieve >95% purity . Key parameters include strict temperature control (80–120°C) and reaction time (8–12 hours) to avoid side products like over-oxidized intermediates .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of:

  • 1H/13C NMR: To verify substituent positions (e.g., methoxy groups at 3,4-dihydroxyphenyl) and E/Z configuration of the benzylidene moiety .
  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., m/z ~495.15 for [M+H]+) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry; for example, the C5 atom in the thiazolopyrimidine core exhibits a flattened boat conformation .

Q. What are the critical functional groups influencing reactivity?

Key groups include:

  • 2-Methoxybenzylidene: Participates in photooxidation and Michael addition reactions due to its α,β-unsaturated ketone system .
  • 3,4-Dimethoxyphenyl: Enhances electron density, affecting redox behavior and interactions with biological targets like kinases .
  • 6-Carboxylate: Enables ester hydrolysis to carboxylic acid under basic conditions, modifying solubility for formulation studies .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures?

Single-crystal X-ray diffraction reveals:

  • Dihedral angles: Between the thiazolopyrimidine core and benzylidene ring (e.g., 80.94° in a C2/c space group), confirming steric effects of substituents .
  • Hydrogen bonding: C–H···O interactions stabilize crystal packing, which correlates with solubility trends in DMSO vs. aqueous buffers .
  • Chirality at C5: Deviations from planarity (0.224 Å) indicate conformational flexibility critical for docking studies .

Q. How do substituent variations at the 2- and 5-positions impact bioactivity?

SAR studies (Table 1) demonstrate:

Substituent PositionGroupEffect on BioactivitySource
2-Position (Benzylidene)2-MethoxyEnhances selectivity for casein kinase 2 (CK2) via H-bonding with Leu45
5-Position (Aryl)3,4-DimethoxyphenylIncreases cytotoxicity (IC50 ~2.1 µM in HeLa) compared to 4-chlorophenyl analogs (IC50 >10 µM)
7-PositionMethylImproves metabolic stability by reducing CYP3A4-mediated oxidation

Q. What strategies address contradictory data in biological assays?

  • Control experiments: Test for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan) to distinguish CK2 inhibition from promiscuous binding .
  • Solvent effects: Re-evaluate IC50 values in DMSO concentrations <0.1% to avoid artifactual inhibition .
  • Batch variability: Characterize polymorphs via DSC/TGA; a 2012 study found a 15% potency drop in a metastable polymorph due to altered crystal packing .

Q. How can computational methods guide optimization of pharmacokinetic properties?

  • Molecular Dynamics (MD): Simulate binding to human serum albumin (HSA) to predict half-life; the 3,4-dimethoxyphenyl group shows strong affinity for HSA Subdomain IIA .
  • ADMET Prediction: Tools like SwissADME highlight high logP (~3.5) and P-glycoprotein substrate risk, suggesting prodrug strategies (e.g., phosphonate esters) for improved BBB penetration .

Methodological Considerations

  • Contradictory SAR Data: When 2-methoxy substitution improves CK2 inhibition but reduces solubility, employ fragment-based drug design (FBDD) to decouple effects .
  • Scale-Up Challenges: Replace ethyl acetate with MEK/toluene mixtures during recrystallization to avoid emulsion formation in large batches .

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